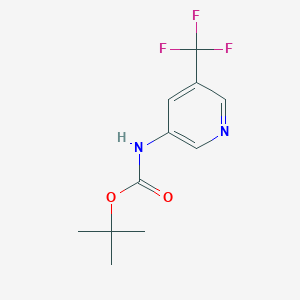

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene

Overview

Description

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene, also known as 1-chloro-2-trifluoromethylbenzene, is an organofluorine compound used in the synthesis of organic compounds. It is an important intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of organic compounds and is an important reactant in the synthesis of heterocyclic compounds.

Scientific Research Applications

Anion Transport Enhancement

1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing groups like trifluoromethyl, have shown a significant increase in anion transport activity. The strong electron-withdrawing nature of the trifluoromethyl group, when introduced to the benzene ring, enhances anionophoric activity through a process of anion exchange, leading to a substantial increase in efficiency (Chen-Chen Peng et al., 2016).

Advancements in Organic Synthesis

The trifluoromethyl group has been utilized in catalytic reactions for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. These reactions demonstrate the importance of such groups in modifying the reactivity and properties of organic molecules, leading to the synthesis of diverse compounds with potential applications in medicinal chemistry and material science (E. Mejía & A. Togni, 2012).

Electrochemistry and Electrogenerated Chemiluminescence

The study of electrochemistry and electrogenerated chemiluminescence (ECL) of compounds containing trifluoromethyl groups reveals their potential in the development of new materials for electronic and photonic devices. These materials exhibit unique electrochemical behaviors and strong ECL emissions, which are essential for the design of advanced optoelectronic devices (H. Qi et al., 2016).

Material Science and Engineering

In material science, the trifluoromethyl group contributes to the creation of high-performance materials. For example, the development of novel fluorine-containing polyetherimides showcases how such groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications (Yu Xin-hai, 2010).

Quantum Mechanical and Spectroscopic Investigations

Quantum mechanical calculations and spectroscopic analyses (FT-IR, FT-Raman, UV) of compounds bearing the trifluoromethyl group provide insights into their molecular structures, vibrational frequencies, and electronic properties. Such studies are fundamental for understanding the behavior of these compounds under different conditions, facilitating their application in various scientific fields (P. Govindasamy & S. Gunasekaran, 2015).

properties

IUPAC Name |

1-(3-chloroprop-1-ynyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBSYEKUCWXCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)